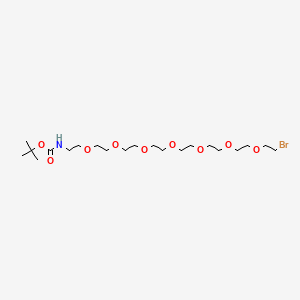
Btk-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-11 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. BTK is involved in the development, differentiation, and activation of B cells, making it a significant target for the treatment of various B-cell malignancies and autoimmune diseases .
Preparation Methods
The synthesis of Btk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tricyclic compound through a series of reactions such as cyclization, substitution, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Btk-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Btk-IN-11 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: this compound is employed in research to understand the role of BTK in immune cell function and to investigate the molecular mechanisms underlying B-cell malignancies.
Medicine: The compound is being explored for its therapeutic potential in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions
Mechanism of Action
Btk-IN-11 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to irreversible inhibition of the kinase activity. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the signaling pathways that promote B-cell proliferation and survival . The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and the Toll-like receptor (TLR) signaling pathway .
Comparison with Similar Compounds
Btk-IN-11 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique in its specific binding affinity and selectivity for BTK. Similar compounds include:
Ibrutinib: The first BTK inhibitor approved for clinical use, known for its broad application in B-cell malignancies.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Orelabrutinib: Known for its high selectivity and potency in inhibiting BTK.
Acalabrutinib: Another second-generation BTK inhibitor with a favorable safety profile.
This compound stands out due to its unique chemical structure and specific binding properties, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C26H22ClN5O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one |
InChI |
InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34) |
InChI Key |
AFMCTOKRAXKKBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



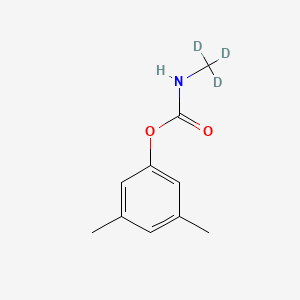
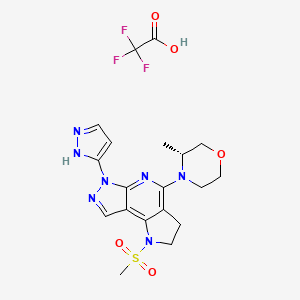
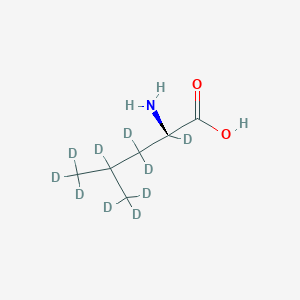
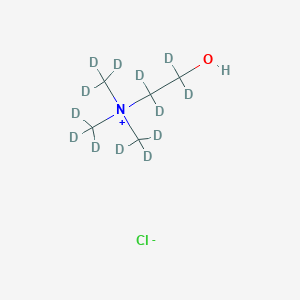
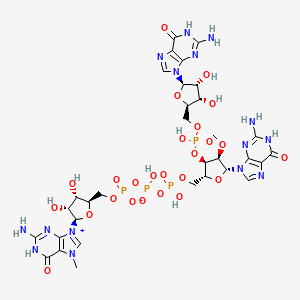
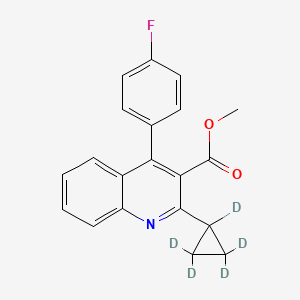
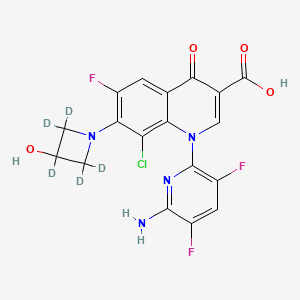
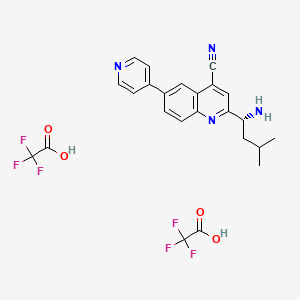
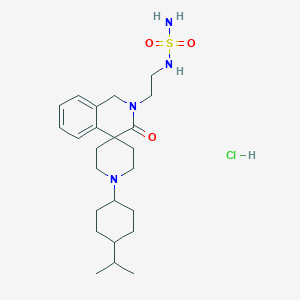
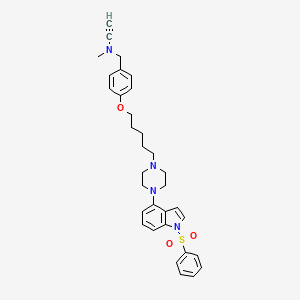
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

